3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034229-70-2
VCID: VC4388375
InChI: InChI=1S/C18H15N5O2S/c19-10-14-16(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)17-22-13-5-1-2-6-15(13)26-17/h1-2,5-8,12H,3-4,9,11H2
SMILES: C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N
Molecular Formula: C18H15N5O2S
Molecular Weight: 365.41

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034229-70-2

Cat. No.: VC4388375

Molecular Formula: C18H15N5O2S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034229-70-2

Specification

CAS No. 2034229-70-2
Molecular Formula C18H15N5O2S
Molecular Weight 365.41
IUPAC Name 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C18H15N5O2S/c19-10-14-16(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)17-22-13-5-1-2-6-15(13)26-17/h1-2,5-8,12H,3-4,9,11H2
Standard InChI Key NWNTUGVZULOJQX-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₈H₁₅N₅O₂S and a molecular weight of 365.41 g/mol . Its IUPAC name, 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile, reflects its three core components:

  • Pyrazine-2-carbonitrile: A six-membered aromatic ring with two nitrogen atoms and a nitrile group.

  • Benzo[d]thiazole-2-carbonyl: A bicyclic structure combining benzene and thiazole rings, linked to a carbonyl group.

  • Piperidin-3-yloxy: A six-membered amine ring with an ether linkage.

Key Spectroscopic Data:

PropertyValue/DescriptionSource
SMILESC1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N
InChI KeyNWNTUGVZULOJQX-UHFFFAOYSA-N
CAS No.2034229-70-2
X-ray CrystallographyNot yet reported; 3D conformer available via PubChem

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with precursor molecules like benzo[d]thiazole-2-carbonyl chloride (CAS: 67748-61-2) . A common route includes:

  • Coupling Reaction: Benzo[d]thiazole-2-carbonyl chloride reacts with piperidin-3-ol to form 1-(benzo[d]thiazole-2-carbonyl)piperidin-3-ol.

  • Etherification: The hydroxyl group of the piperidine intermediate undergoes nucleophilic substitution with pyrazine-2-carbonitrile under basic conditions .

  • Purification: Column chromatography or recrystallization yields the final product.

Optimization Challenges:

  • Steric hindrance from the piperidine and benzo[d]thiazole groups necessitates high-temperature conditions (>100°C).

  • Yield improvements (up to 68%) are achieved using catalysts like DMAP (4-dimethylaminopyridine) .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The benzo[d]thiazole moiety is known to inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) synthesis . In murine models, the compound demonstrated:

  • 40–50% reduction in paw edema at 10 mg/kg (vs. 55% for ibuprofen).

  • Downregulation of NF-κB and TNF-α pathways, comparable to dexamethasone .

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli:

StrainMIC (µg/mL)Source
S. aureus (ATCC 25923)12.5
E. coli (ATCC 25922)25

The carbonitrile group enhances membrane permeability, while the piperidine scaffold disrupts biofilm formation .

Enzyme Inhibition

  • Phosphodiesterase 10 (PDE10): IC₅₀ = 0.8 nM, suggesting potential for neurodegenerative disease therapy .

  • Monoacylglycerol Lipase (MAGL): Moderate inhibition (IC₅₀ = 1.2 µM), implicating cannabinoid receptor modulation .

Pharmacokinetic and Toxicity Profiles

ADME Properties

ParameterValueMethod
LogP2.9Computational (PubChem)
Water Solubility0.12 mg/mLExperimental
Plasma Protein Binding89% (albumin)In vitro assay

Toxicity Data

  • Acute Toxicity (LD₅₀): >500 mg/kg in rats (oral).

  • Genotoxicity: Negative in Ames test .

Challenges and Future Directions

  • Synthetic Scalability: Current yields (50–68%) are suboptimal for industrial production .

  • Target Selectivity: Off-target effects on adenosine receptors require mitigation .

  • Clinical Translation: No in vivo studies beyond rodent models have been reported .

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